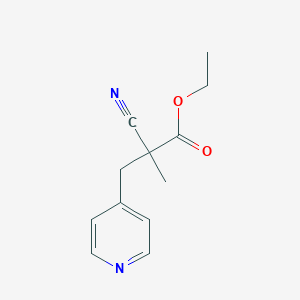
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
Overview
Description
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is a synthetic compound with potential applications in scientific research and industry. It is an organofluorine compound .
Molecular Structure Analysis
The molecular formula of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is C9H11ClF3NO . The molecular weight is 241.64 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride include a molecular weight of 241.64 g/mol . The boiling point and other specific properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Derivatives : A convenient one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed. This process involves the simultaneous protection and activation of (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride using Vilsmeier reagent, highlighting its utility in synthetic organic chemistry (Li et al., 2013).
Complexation and Protolytic Properties : The study of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives revealed insights into their protolytic equilibria and complexation properties with transition metals. This research contributes to understanding the chemical behavior of trifluoromethylated compounds in solution (Korotaev et al., 2005).
Resolution with Chiral Building Blocks : The resolution of racemic 2-trifluoromethyl-3-hydroxypropionic acid with 2-amino-1-phenylpropane-1,3-diol demonstrates the compound's application in producing chiral synthetic building blocks. This method emphasizes its significance in asymmetric synthesis and the pharmaceutical industry [Source not provided].
Antioxidant and Membrane Stabilizing Effects : Research on the hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro showed that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests their potential as biologically active compounds with membrane stabilizing effects (Малакян et al., 2010).
Synthesis of Tertiary Amino Alcohols : The synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides via Grignard reaction showcases the compound's versatility in generating tertiary amino alcohols, which can serve as Trihexyphenidyl analogs (Isakhanyan et al., 2008).
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSNIOHJSLBLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)


![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)






![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)